Home > Products > Screening Compounds P112338 > 5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile - 848401-00-3

5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

Catalog Number: EVT-3294041
CAS Number: 848401-00-3
Molecular Formula: C8H4Cl2N4
Molecular Weight: 227.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is classified under heterocyclic compounds, specifically within the category of pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound 5,7-dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile has been synthesized and studied in various research contexts for its potential therapeutic applications .

Synthesis Analysis

The synthesis of 5,7-dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile typically involves several key steps:

  1. Formation of the Pyrazolo[1,5-a]pyrimidine Core: The synthesis begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide. This step yields a dihydroxy derivative that serves as an intermediate .
  2. Chlorination Reaction: The dihydroxy compound undergoes chlorination using phosphorus oxychloride (POCl₃), resulting in the formation of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. This step typically achieves moderate yields (around 61%) .
  3. Nucleophilic Substitution: The final step involves a nucleophilic substitution reaction where morpholine is introduced to replace one of the chlorine atoms at position 7. This reaction is facilitated by potassium carbonate and can yield up to 94% efficiency .

Technical Parameters

  • Reagents Used: Sodium ethoxide, phosphorus oxychloride, morpholine.
  • Conditions: Reactions are often conducted at room temperature or under controlled heating conditions depending on the step.
Molecular Structure Analysis

The molecular structure of 5,7-dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile can be described as follows:

  • Chemical Formula: C₇H₅Cl₂N₃
  • Molecular Weight: Approximately 202.04 g/mol.

The structure features:

  • A pyrazole ring (five-membered) fused to a pyrimidine ring (six-membered).
  • Chlorine substituents at positions 5 and 7.
  • A methyl group at position 6.
  • A cyano group (-C≡N) at position 3.
Chemical Reactions Analysis

5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The chlorine atoms are susceptible to nucleophilic attack, allowing for substitution reactions that can introduce various nucleophiles.
  2. Cyclization Reactions: The presence of the cyano group allows for potential cyclization reactions under specific conditions that could lead to more complex heterocycles.
  3. Reactivity with Electrophiles: The nitrogen atoms in the pyrazole ring may engage in electrophilic aromatic substitution reactions.
Mechanism of Action

The mechanism of action for compounds like 5,7-dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile often involves interaction with biological targets such as enzymes or receptors:

  • Inhibition of Enzymes: Many derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases or phosphodiesterases, leading to altered signaling pathways in cells.
  • Anticancer Activity: These compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest or modulation of apoptosis-related proteins .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile include:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water due to hydrophobic character.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range characteristic for similar compounds.

Relevant Data

Applications

The applications of 5,7-dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile extend across various fields:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases such as cancer or inflammatory disorders.
  2. Biochemical Research: Utilized in studies examining cellular signaling pathways due to its potential inhibitory effects on kinases.
  3. Material Science: Investigated for its properties in developing fluorescent materials or sensors due to the unique optical characteristics associated with pyrazolo[1,5-a]pyrimidines .
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

Structural Significance of the Pyrazolo[1,5-a]pyrimidine Core

The PP core’s significance in medicinal chemistry stems from its unique physicochemical properties and binding capabilities:

  • Rigid Bicyclic Framework: The planar structure facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets. This rigidity reduces conformational entropy loss upon binding, enhancing binding affinity [5].
  • Hydrogen Bonding Capability: Ring nitrogen atoms (N1, N4) serve as hydrogen bond acceptors, while C3-hydrogen can function as a weak donor. This dual capability enables interactions with diverse biological targets, including kinases and inflammatory mediators [3] [10].
  • Electron-Deficient Character: The pyrimidine ring’s electron deficiency allows charge-transfer interactions, crucial for binding to ATP sites in kinases. Chlorine substituents at C5 and C7 further augment this electron deficiency, enhancing interactions with hydrophobic pockets [5] [7].

Recent computational and crystallographic studies validate these attributes. Molecular docking of PP-based TLR4 inhibitors (e.g., TH023) reveals that the core anchors the ligand at the TLR4-TLR4* homodimerization interface, with chlorine atoms occupying a hydrophobic subpocket and the nitrile forming a critical hydrogen bond with Thr399 [3]. Similarly, PP derivatives in kinase inhibition (e.g., Zanubrutinib precursor) exploit the core’s ability to occupy the hinge region through N4-mediated hydrogen bonding [5].

Table 1: Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituentsBiological TargetActivity/IC₅₀
TH023 [3]Not specifiedTLR4 dimerizationIC₅₀ = 0.354 µM (NF-κB)
Zanubrutinib [5]Complex substituentsBruton’s tyrosine kinaseApproved (lymphoma)
Compound 16q [8]ABCB1 inhibitor scaffoldP-glycoproteinRF = 663.44 (PTX res.)
Compound 11 [6]Anti-inflammatory derivativeCOX-2/sPLA2-VIC₅₀ = 1 µM (sPLA2-V)

Historical Development of Halogenated and Nitrile-Functionalized Derivatives

The strategic incorporation of halogens and nitriles into PP scaffolds evolved through systematic structure-activity relationship (SAR) studies:

Halogenation Evolution

  • Early Halogenation (1970s-1990s): Initial syntheses focused on mono-halogenated PPs (e.g., 5-chloro or 7-chloro derivatives) using POCl₃ as a chlorinating agent. These compounds demonstrated improved metabolic stability over non-halogenated analogs but exhibited limited target affinity [5] [9].
  • Dihalogenation Breakthrough: The discovery that 5,7-dichlorination synergistically enhanced binding to hydrophobic enzyme pockets (e.g., kinases TLR4) drove synthetic innovations. Yamagami’s method (malonic acid + POCl₃/pyridine) enabled efficient 5,7-dichlorination, reducing reaction times from 24h to 2h with yields >85% [5]. This method remains pivotal for generating intermediates like 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine (CAS 61098-38-2) [9].

Nitrile Functionalization

  • C3-Cyanation: Introducing nitriles at C3 began in the early 2000s to exploit the group’s hydrogen-bonding potential and serve as a chemical handle for derivatization. Early routes involved copper-catalyzed cyanation of bromo-PPs, but regioselectivity challenges persisted [5].
  • Modern Cyanation: Contemporary methods employ palladium-catalyzed reactions or direct condensation using β-ketonitriles. The latter approach enabled efficient access to 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 848401-00-3), where the nitrile enhances kinase binding affinity by 10-30-fold compared to non-cyano analogs [4] [7].

Table 2: Key Synthetic Advances for Halogenated/Nitrile PP Derivatives

Synthetic MethodKey Reagents/ConditionsTarget CompoundAdvantages
Yamagami Protocol [5]Malonic acid + POCl₃/pyridine5,7-Dichloro-6-methyl-PP>85% yield, 2h reaction time
Microwave-Assisted Cyclocondensation [5]β-Enaminones + MW, 150°C2,7-Disubstituted PPs90% yield, 15 min
Regioselective Cyanation [4]β-Ketonitriles + aminopyrazolePP-3-carbonitrilesAvoids metal catalysts

5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a Strategic Pharmacophore

This derivative (C₈H₄Cl₂N₄, MW 227.05 g/mol) integrates three pharmacophoric elements critical for modern drug discovery:

  • 5,7-Dichloro Motif: The chlorine atoms create a halogen-bonding surface that anchors the molecule in hydrophobic protein pockets. Molecular dynamics simulations confirm that these groups stabilize the TLR4-MD-2 complex by occupying a chlorophilic pocket lined by Phe126 and Ile124 [3].
  • C6-Methyl Group: Enhances lipophilicity (logP ~2.8) and metabolic stability by shielding the C6 position from oxidative metabolism. This group also contributes to van der Waals interactions in kinase binding sites [7].
  • C3-Cyano Functionality: Serves as a hydrogen bond acceptor (e.g., with kinase hinge residues) and enables further derivatization via click chemistry or hydrolysis to carboxamides. In ABCB1 inhibitors, the nitrile improves reversal indices (RF >600) by enhancing P-glycoprotein binding [8].

Biological profiling reveals multi-target engagement:

  • Kinase Inhibition: The compound serves as a precursor for covalent BTK inhibitors (e.g., Zanubrutinib). Its nitrile group allows transformation into acrylamides for targeted covalent inhibition [5].
  • MDR Reversal: In ABCB1-overexpressing cancer cells (MCF-7/ADR), derivatives of this core restore paclitaxel sensitivity at nanomolar concentrations (IC₅₀ = 10.07 nM, RF = 663.44) by inhibiting P-glycoprotein efflux [8].
  • Anti-Inflammatory Activity: Analogues demonstrate dual COX-2/sPLA2-V inhibition (IC₅₀ = 1.11 µM for COX-2; 1 µM for sPLA2-V), suppressing TNF-α and IL-6 production by >80% in cellular models [6].

Table 3: Biological Activities of Derivatives Based on the Target Pharmacophore

Biological TargetAssay ModelKey MetricMechanistic Insight
TLR4 Dimerization [3]HEK-Blue hTLR4 cellsIC₅₀ = 0.354 µM (NF-κB)Disrupts TLR4-TLR4* interface via Cl packing
ABCB1-Mediated MDR [8]MCF-7/ADR + paclitaxelRF = 663.44 (IC₅₀ = 10.07 nM)Inhibits Rh123 efflux, increases PTX accumulation
COX-2/15-LOX [6]Enzyme inhibition assayIC₅₀ = 1.11 µM (COX-2)Dual LOX/COX inhibition reduces GI toxicity

Properties

CAS Number

848401-00-3

Product Name

5,7-Dichloro-6-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

IUPAC Name

5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Molecular Formula

C8H4Cl2N4

Molecular Weight

227.05 g/mol

InChI

InChI=1S/C8H4Cl2N4/c1-4-6(9)13-8-5(2-11)3-12-14(8)7(4)10/h3H,1H3

InChI Key

NUPZKGITFUDUFX-UHFFFAOYSA-N

SMILES

CC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl

Canonical SMILES

CC1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.